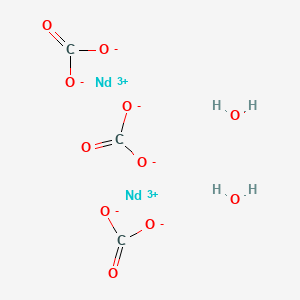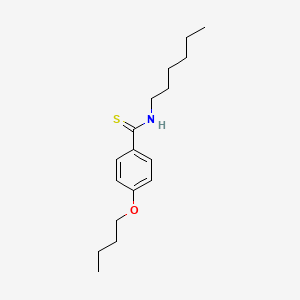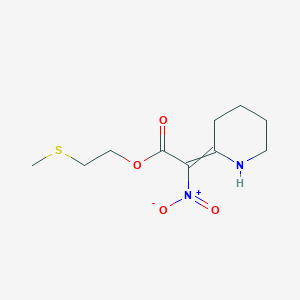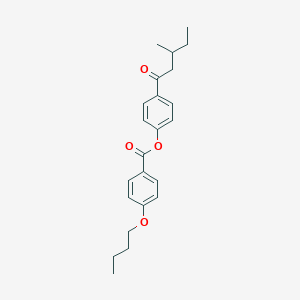
Neodymium(3+);tricarbonate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium(3+);tricarbonate;dihydrate, also known as neodymium(III) carbonate dihydrate, is an inorganic compound where neodymium is in the +3 oxidation state and the carbonate ion has a charge of -2. The chemical formula for this compound is Nd₂(CO₃)₃·2H₂O. It is typically found as a pink solid and is insoluble in water .
Preparation Methods
Neodymium(3+);tricarbonate;dihydrate can be synthesized through several methods:
- Passing carbon dioxide under pressure through a solution of neodymium(III) chloride containing aniline : [ 2NdCl₃ + 3CO₂ + 6C₆H₅NH₂ + H₂O → Nd₂(CO₃)₃ + 6C₆H₅NH₂·HCl ]
- Reaction of neodymium(III) chloride with ammonium bicarbonate in water .
Reaction between neodymium(III) hydroxide and carbon dioxide: [ 2Nd(OH)₃ + 3CO₂ → Nd₂(CO₃)₃ + 3H₂O ]
Hydrolysis of neodymium(III) chloroacetate: [ 2Nd(C₂Cl₃O₂)₃ + 3H₂O → Nd₂(CO₃)₃ + 6CHCl₃ + 3CO₂ ]
Chemical Reactions Analysis
Neodymium(3+);tricarbonate;dihydrate undergoes various chemical reactions:
- Dissolution in acids : It dissolves in acids and releases carbon dioxide: [ Nd₂(CO₃)₃ + 6H⁺ → 2Nd³⁺ + 3H₂O + 3CO₂↑ ]
- Formation of neodymium salts : It can react with acids to produce various neodymium salts. For example, with acetic acid: [ 6CH₃COOH + 2Nd₂(CO₃)₃ → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂ ]
- Complex formation : It can form complexes with ammonium carbonate, sodium carbonate, and potassium carbonate, which explains its greater solubility in aqueous solutions than in distilled water .
Scientific Research Applications
Neodymium(3+);tricarbonate;dihydrate has several applications in scientific research and industry:
- Glass and crystal manufacturing : It is used for its attractive purple coloring in glass manufacturing.
- Protective lenses : It is useful in protective lenses for welding goggles.
- CRT displays : It enhances contrast between reds and greens in CRT displays.
- Capacitors : It is used in the production of capacitors .
Mechanism of Action
The mechanism of action of neodymium(3+);tricarbonate;dihydrate primarily involves its ability to form complexes and react with acids to produce neodymium salts. The molecular targets and pathways involved include the formation of neodymium ions (Nd³⁺) and the release of carbon dioxide during reactions with acids .
Comparison with Similar Compounds
Neodymium(3+);tricarbonate;dihydrate can be compared with other neodymium compounds such as:
- Neodymium(III) oxide (Nd₂O₃)
- Neodymium(III) hydroxide (Nd(OH)₃)
- Neodymium(III) acetate (Nd(CH₃COO)₃)
- Praseodymium(III) carbonate (Pr₂(CO₃)₃)
- Samarium(III) carbonate (Sm₂(CO₃)₃)
This compound is unique due to its specific applications in glass coloring, protective lenses, and CRT displays, which are not as prominent in the other similar compounds .
Properties
CAS No. |
62399-09-1 |
|---|---|
Molecular Formula |
C3H4Nd2O11 |
Molecular Weight |
504.54 g/mol |
IUPAC Name |
neodymium(3+);tricarbonate;dihydrate |
InChI |
InChI=1S/3CH2O3.2Nd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |
InChI Key |
HTGWKDXRIGSTRR-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Nd+3].[Nd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)




![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

